5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol is a heterocyclic compound that incorporates both benzimidazole and pyrazole moieties. This compound is notable for its diverse applications in medicinal chemistry, materials science, and catalysis due to the unique chemical and biological properties conferred by its structure. The combination of these two ring systems allows for significant reactivity and potential therapeutic effects, making it a subject of interest in various scientific fields.
5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is classified as a pyrazole derivative due to the presence of the pyrazole ring, alongside the benzimidazole structure which contributes to its biological activity.
The synthesis of 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol typically involves cyclization reactions. A common synthetic route includes:
The synthesis can be optimized for yield and purity through continuous flow reactors in industrial settings, allowing for more efficient production processes. Purification techniques such as recrystallization are crucial to obtain the desired compound in high purity .
The molecular formula of 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol is with a molecular weight of approximately 200.20 g/mol. Its structure features a benzimidazole ring fused with a pyrazole ring, contributing to its unique properties.
Property | Value |
---|---|
Molecular Formula | C10H8N4O |
Molecular Weight | 200.20 g/mol |
IUPAC Name | 5-(1H-benzimidazol-2-yl)-1,2-dihydropyrazol-3-one |
InChI | InChI=1S/C10H8N4O/c15-9-5-8(13-14-9)10-11-6-3-1-2-4-7(6)12-10/h1-5H,(H,11,12)(H2,13,14,15) |
InChI Key | MNKGLSUFFKQPLM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC(=O)NN3 |
This data illustrates the compound's complex structure and highlights its potential for diverse chemical interactions.
5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol participates in several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield corresponding oxides.
Reduction: It can undergo reduction with agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is capable of nucleophilic or electrophilic substitution reactions depending on the substituents on the rings .
The mechanism of action for 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it has been observed to inhibit certain kinases or enzymes related to cell proliferation, suggesting potential anticancer effects. The precise molecular targets can vary based on the application and biological context .
The compound exhibits properties typical of heterocyclic compounds:
These properties are crucial for understanding how the compound behaves in various chemical environments and applications .
5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol has several significant applications:
This versatility underscores its importance across multiple scientific disciplines, highlighting ongoing research into its properties and potential uses.
The fusion of benzimidazole and pyrazole heterocycles into a single hybrid scaffold, exemplified by 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol, leverages convergent synthetic routes to achieve structural complexity. The core architecture typically originates from cyclocondensation reactions between ortho-phenylenediamine derivatives and pyrazole-carboxylates or pyrazole-aldehydes. A pivotal approach involves the condensation of 2-hydrazinyl-1H-benzo[d]imidazole with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate), followed by acid-catalyzed cyclodehydration under reflux conditions [7] [9]. This method exploits the nucleophilicity of the hydrazine moiety to attack electrophilic carbonyl carbons, forming a pyrazolone ring directly tethered to the benzimidazole C2 position.
Regioselectivity challenges emerge when unsymmetrical 1,3-dicarbonyl reagents are employed. Studies indicate that aprotic polar solvents (e.g., DMF, NMP) with catalytic HCl enhance regioselectivity toward the 1,3,5-trisubstituted pyrazole isomer by accelerating dehydration kinetics [1]. Microwave-assisted synthesis has also been adopted to optimize efficiency; irradiation of precursors in solvent-free systems reduces reaction times from hours to minutes while improving yields (e.g., from 65% to 88%) [4]. For the parent hybrid 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol, cyclocondensation of 2-(hydrazinecarbonyl)-1H-benzo[d]imidazole with malonate esters at 120°C provides direct access to the 3-hydroxypyrazole core [5].
Table 1: Core Synthetic Routes to Benzimidazole-Pyrazole Hybrids
Method | Reagents/Conditions | Key Product | Yield | Regioselectivity |
---|---|---|---|---|
Acid-Catalyzed Cyclocondensation | Ethyl acetoacetate, HCl/DMF, reflux, 8h | 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-1H-pyrazol-5-ol [7] | 78% | >98% (3-methyl isomer) |
Microwave-Assisted Cyclization | Diethyl malonate, neat, MW 150°C, 15 min | 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol [4] | 88% | N/A (symmetrical reagent) |
Hydrazine Carboxylate Route | 2-(Hydrazinecarbonyl)-1H-benzo[d]imidazole, diethyl malonate, EtOH, Δ [5] | 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol | 70% | N/A |
Post-synthetic modification of the benzimidazole-pyrazole hybrid enables strategic diversification to enhance pharmacological profiles. The C3-hydroxyl group of the pyrazole ring exhibits nucleophilic character, allowing O-alkylation with alkyl halides under mild base conditions (K₂CO₃, DMF). This reaction preserves the benzimidazole N-H tautomerism critical for hydrogen-bonding interactions [5] [10]. Conversely, electrophilic aromatic substitution on the benzimidazole moiety is feasible at C5/C6 positions; bromination using NBS in DMF introduces halogen handles for cross-coupling (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups [6].
Chemoselectivity is paramount when multiple reactive sites coexist. The pyrazole C4 position, being electron-deficient, resists electrophilic attack but undergoes Pd-catalyzed C-H arylation with aryl iodides when directed by the adjacent N1-benzimidazole. This permits bis-arylation without protecting groups [8]. Schiff base formation at the pyrazole C3-carbonyl tautomer (keto-enol equilibrium) represents another key strategy. Condensation with substituted benzaldehydes yields arylidene derivatives (e.g., (E)-N²-(naphthalen-1-ylmethylene)-N⁵-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole-2,5-diamine), which enhance π-π stacking in target binding pockets [9].
Solubility optimization is achieved via N-alkylation of the benzimidazole nitrogen. Treatment with iodoalkanes (e.g., ethyl iodide) and Cs₂CO₃ in acetonitrile generates quaternary ammonium salts, improving aqueous compatibility—a decisive factor for in vitro bioassays [6].
Table 2: Chemoselective Functionalization Pathways
Reactive Site | Reaction | Conditions | Product Example |
---|---|---|---|
Pyrazole C3-OH | O-Alkylation | K₂CO₃, alkyl bromide, DMF, 25°C, 12h | 3-(Ethoxy)-5-(1H-benzo[d]imidazol-2-yl)-1H-pyrazole [5] |
Benzimidazole C5/C6 | Bromination | NBS, DMF, 0°C→25°C, 2h | 5-Bromo-2-(3-hydroxy-1H-pyrazol-5-yl)-1H-benzo[d]imidazole [6] |
Pyrazole C4 | C-H Arylation | Pd(OAc)₂, ArI, Ag₂CO₃, DMF, 120°C, 24h | 4-Phenyl-5-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol [8] |
Tautomeric C3=O | Schiff base formation | 1-Naphthaldehyde, EtOH, Δ, 6h | (E)-N²-(Naphthalen-1-ylmethylene)-N⁵-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole-2,5-diamine [9] |
Structural refinement of the benzimidazole-pyrazole hybrid targets balanced lipophilicity, hydrogen-bonding capacity, and steric fit within biological target sites. Quantitative Structure-Activity Relationship (QSAR) models reveal that electron-withdrawing substituents (e.g., -CF₃, -NO₂) at the benzimidazole C5 position enhance antimicrobial potency by 4–16-fold against MRSA, likely via improved membrane penetration and target affinity [4] [8]. Conversely, electron-donating groups (e.g., -OCH₃) diminish activity due to reduced electrophilicity at critical interaction sites.
Hybrid elongation through arylidene linkers at the pyrazole C3 position significantly boosts pancreatic lipase inhibition (e.g., 93% inhibition at 10 µM for the naphthalene-conjugated derivative vs. 51% for the parent hybrid) [9]. This stems from extended π-conjugation facilitating hydrophobic contacts with residues like Phe215 and Ile78. Molecular dynamics simulations confirm that bulkier aromatic systems (e.g., biphenyl, naphthyl) stabilize the open conformation of the lipase catalytic pocket via van der Waals forces.
Bioisosteric replacement of the hydroxyl group with an amino function (-NH₂) retains hydrogen-bond donor capacity while altering tautomeric equilibrium. The derivative 5-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-3-amine (PubChem CID: 135995624) shows enhanced antifungal activity against Aspergillus niger (MIC = 16 µg/mL vs. >128 µg/mL for the hydroxyl analog), attributed to strengthened hydrogen bonds with fungal N-myristoyl transferase [3] [4].
Table 3: Bioactivity Modulation via Structural Optimization
Modification | Biological Target | Key Outcome | Mechanistic Insight |
---|---|---|---|
C5-CF₃ on Benzimidazole | MRSA DNA gyrase | MIC = 4 µg/mL (vs. ciprofloxacin MIC = 8 µg/mL) [4] | Enhanced membrane permeability and hydrophobic pocket occupancy |
Naphthalene Schiff Base | Pancreatic lipase | 93 ± 1.12% inhibition at 10 µM [9] | π-Stacking with Phe215, H-bonds with Glu253 and Ile78 |
Pyrazole C3-OH → C3-NH₂ | Aspergillus niger N-myristoyl transferase | MIC = 16 µg/mL (vs. fluconazole MIC = 128 µg/mL) [3] [4] | Additional H-bond with Thr334 |
Critical to selectivity is the avoidance of Planar Heterocyclic Pharmacophore (PHP) motifs that non-specifically intercalate DNA. Methyl substitution at pyrazole N1 (e.g., 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-1H-pyrazol-5-ol) reduces DNA binding by disrupting coplanarity while maintaining anticancer activity through kinase inhibition [8] [10]. ADMET predictions further guide optimization: increasing cLogP beyond 3.0 correlates with hepatotoxicity risk, while >3 H-bond donors compromise blood-brain barrier penetration [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7